molecular formula C9H18 B043856 cis-2-Nonene CAS No. 6434-77-1

cis-2-Nonene

Cat. No.: B043856
CAS No.: 6434-77-1
M. Wt: 126.24 g/mol
InChI Key: IICQZTQZQSBHBY-HYXAFXHYSA-N
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Description

cis-2-Nonene: is an organic compound with the molecular formula C₉H₁₈ . It is an alkene, specifically a nonene, characterized by the presence of a carbon-carbon double bond in the cis configuration. This compound is a colorless liquid at room temperature and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-2-Nonene can be synthesized through several methods, including:

    Hydroformylation of Octenes: This process involves the reaction of octenes with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form nonanal, which is then hydrogenated to produce this compound.

    Dehydration of Alcohols: Nonyl alcohols can be dehydrated using acid catalysts to yield this compound.

    Isomerization of 1-Nonene: Using a suitable catalyst, 1-Nonene can be isomerized to form this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including nonenes, under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Nonene can undergo oxidation reactions to form epoxides, alcohols, or ketones. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Hydrogenation: This compound can be hydrogenated to form nonane using hydrogen gas in the presence of a palladium or platinum catalyst.

    Halogenation: this compound reacts with halogens such as chlorine or bromine to form dihalogenated products.

    Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide to this compound results in the formation of haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

    Hydrogenation: Hydrogen gas with palladium or platinum catalyst at elevated temperatures and pressures.

    Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.

    Hydrohalogenation: Hydrogen chloride or hydrogen bromide in an inert solvent.

Major Products:

    Oxidation: Epoxides, alcohols, ketones.

    Hydrogenation: Nonane.

    Halogenation: Dihalogenated nonenes.

    Hydrohalogenation: Haloalkanes.

Scientific Research Applications

cis-2-Nonene has several applications in scientific research, including:

    Chemistry: Used as a reactant in the synthesis of various organic compounds, including epoxides and alcohols.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes like cytochrome P450.

    Medicine: Investigated for its potential use in drug synthesis and as a model compound in pharmacological studies.

    Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which cis-2-Nonene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can disrupt the function of cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. The pathways involved in its action include oxidation-reduction reactions and the formation of reactive intermediates.

Comparison with Similar Compounds

    trans-2-Nonene: Another isomer of nonene with the double bond in the trans configuration.

    1-Nonene: An isomer with the double bond at the first carbon position.

    3-Nonene: An isomer with the double bond at the third carbon position.

Uniqueness of cis-2-Nonene: this compound is unique due to its specific geometric configuration, which affects its physical and chemical properties. For instance, the cis configuration results in a lower melting point compared to its trans isomer. Additionally, its reactivity in certain chemical reactions, such as oxidation and hydrogenation, can differ from other nonene isomers.

Properties

IUPAC Name

(Z)-non-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICQZTQZQSBHBY-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025641
Record name (2Z)-2-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6434-77-1
Record name 2-Nonene, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006434771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-2-Nonene
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URL https://comptox.epa.gov/dashboard/DTXSID801025641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nonene, (2Z)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NONENE, (2Z)-
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Synthesis routes and methods I

Procedure details

Dissolve 33.1 g (0.2 mol) of N-[(E)-2,4-pentadienyl]-N-(2-propenyl)-acetamide (title compound from Example A.3.) in 200 ml of xylene, pass a powerful stream of nitrogen through for 15 min, add 0.1 g of 4-hydroxyanisole, and then heat to reflux overnight. Concentrate, distil under high vacuum.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a toluene solution (84.0 ml) of 2,6-di-tert-butyl-4-methylphenol (9.78 g, 44.5 mmol), diisobutylaluminum hydride (1.5M toluene solution, 18.5 ml, 27.8 mmol) was dropwise added over a period of 30 minutes under an argon atmosphere at 0° C. Then, the mixture was stirred at the same temperature for 90 minutes. Then, at -78° C., a toluene solution (30.0 ml) of 3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3-oxo-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyclo[4.3.0]non-2-ene (1.37 g, 2.78 mmol) was dropwise added to the reaction solution over a period of 10 minutes. Then the temperature was raised from -78° C. to -60° C. over a period of two hours. To the reaction solution, a saturated sodium chloride aqueous solution was added, and the mixture was stirred for a while. Then, the mixture was extracted with ethyl acetate, and the organic layer was washed with water and a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, and the residue thereby obtained was purified by silica gel column chromatography (ethyl ether : n-hexane =1 : 1-2) to obtain 3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3α-hydroxy-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyco[4.3.0]non-2-ene (1.18 g, 86.0%) as a highly porous component and 3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3β-hydroxy-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyclo[4.3.0]non-2-ene (0.16 g, 11.6%) as a low polar component, each as a slightly yellow oily substance. The spectrum data of the α-epimer are shown below. The spectrum data of the β-epimer were substantially the same as α-epimer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3-oxo-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyclo[4.3.0]non-2-ene
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.78 g
Type
reactant
Reaction Step Three
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Quantity
84 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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